C-Pyridin-4-yl-C-o-tolyl-methylamine, with the chemical formula C₁₃H₁₄N₂ and a molecular weight of 198.27 g/mol, is a significant compound in the field of organic chemistry and proteomics research. This compound is characterized by its unique combination of pyridine and tolyl groups, which contribute to its distinct chemical and biological properties. It is primarily utilized in scientific research for studying protein interactions and functions, as well as serving as a building block in the synthesis of more complex molecules.
The synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine typically involves several key reactions:
C-Pyridin-4-yl-C-o-tolyl-methylamine features a pyridine ring bonded to an o-tolyl group through a methylamine linkage. The structural representation can be described as follows:
The compound's molecular structure can be represented in various forms, including its two-dimensional structural formula and three-dimensional conformation, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .
C-Pyridin-4-yl-C-o-tolyl-methylamine is capable of undergoing several types of chemical reactions:
The conditions for these reactions typically include specific solvents, temperatures, and catalysts that optimize yield and selectivity. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
The mechanism of action for C-Pyridin-4-yl-C-o-tolyl-methylamine involves its interaction with molecular targets such as proteins and enzymes:
C-Pyridin-4-yl-C-o-tolyl-methylamine exhibits several notable physical properties:
The chemical properties include:
C-Pyridin-4-yl-C-o-tolyl-methylamine has diverse applications in scientific research:
The therapeutic exploration of aminopyridines spans five decades, marked by key milestones in neuroscience, immunology, and oncology. Early research (1970s–1980s) established 4-aminopyridine (4-AP) as a potassium channel blocker that enhances acetylcholine release at neuromuscular junctions, leading to its investigation for neurological disorders like multiple sclerosis and myasthenia gravis [3]. Despite efficacy in symptom management, dose-limiting CNS side effects (e.g., seizures) restricted clinical utility, underscoring the need for targeted derivatives [3].
The 1990s witnessed strategic diversification into substituted aminopyridines to address off-target effects. Seminal work identified 2-amino-4-methylpyridine as a potent inhibitor of nitric oxide synthases (NOS), exhibiting enhanced isoform selectivity over unsubstituted analogs [8]. This breakthrough demonstrated how small structural changes (e.g., C4 methyl group) could refine biological activity—a principle that accelerated scaffold optimization:
Table 1: Key Aminopyridine Therapeutics in Development
Compound | Structural Feature | Primary Therapeutic Application | Development Era |
---|---|---|---|
4-Aminopyridine | Unsubstituted 4-AP | Neuromuscular transmission enhancer | 1970s |
2-Amino-4-methylpyridine | C4 methyl group | Nitric oxide synthase (NOS) inhibition | 1990s |
Crizotinib analogs | 2-Aminopyridine + piperazine | ROS1/ALK kinase inhibition (oncology) | 2010s–Present |
PI3Kδ inhibitors | 2-AP + sulfonamide | Hematological cancer (e.g., leukemia) | 2020s |
Recent innovations (post-2010) leverage 2-aminopyridine cores in kinase inhibitor design. For example, spirocyclic 2-aminopyridines overcame crizotinib resistance in ROS1G2032R-mutant cancers by mitigating steric clash with mutant kinase domains [9]. Similarly, 2-aminopyridine sulfonamides inhibited PI3Kδ in hematological malignancies through hinge-region binding and optimal logP (2.5–4.0) [10].
Substituted aminopyridines enable precise modulation of drug-like properties critical to efficacy: lipophilicity, polar surface area, and molecular recognition. The core pyridine nitrogen acts as a hydrogen-bond acceptor, while amino substituents (primary, secondary, or cyclic) serve as donors or acceptors depending on protonation state [4] [8]. For C-Pyridin-4-yl-C-o-tolyl-methylamine, the benzylamine linker facilitates three-dimensional diversity, allowing steric and electronic tuning via:
Physicochemical descriptors reveal why aminopyridines outperform simpler aromatics in drug design:
Table 2: Molecular Descriptors of Aminopyridine Derivatives vs. Reference Compounds
Compound Type | clogP | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) |
---|---|---|---|---|
Toluene (reference) | 2.51 | 0 | 0 | 12.89 |
Aniline | 1.09 | 1 | 2 | 26.02 |
4-Aminopyridine | 0.48 | 2 | 2 | 38.91 |
C-Pyridin-4-yl-C-o-tolyl-methylamine | 2.32* | 2 | 1 | 38.91 |
*Estimated via fragment-based methodsData derived from [4] [6]
Key advantages include:
Modern applications exploit these properties for resistance mitigation. In ROS1G2032R-mutant cancers, introducing spiroaminopyridines reduced steric hindrance from arginine mutations, restoring nanomolar potency (IC₅₀: 42.3 nM vs. 1,200 nM for crizotinib) [9]. Similarly, 2-amino-4-fluoropyridine derivatives achieved 30-fold improvements in PI3Kδ inhibition by optimizing hydrophobic pocket occupancy [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: